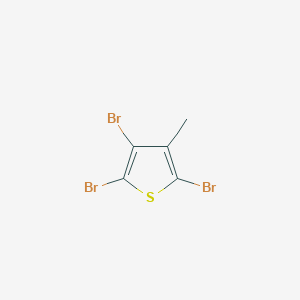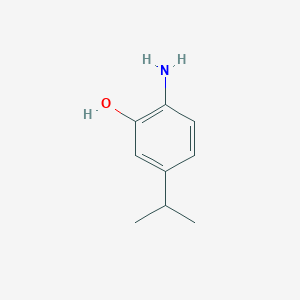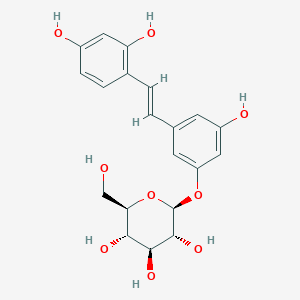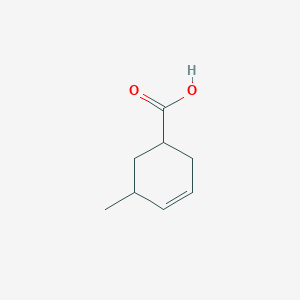
5-Methylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylcyclohex-3-ene-1-carboxylic acid, also known as MCHA, is a cyclic amino acid that is commonly used in scientific research. It is a non-proteinogenic amino acid, which means that it is not incorporated into proteins during translation. MCHA is synthesized through a variety of methods, including the oxidation of 5-methylcyclohexene and the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid.
Mécanisme D'action
The mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid is not well understood. It is thought to inhibit enzyme activity through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme. This covalent bond may interfere with the ability of the enzyme to catalyze its reaction.
Effets Biochimiques Et Physiologiques
5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. 5-Methylcyclohex-3-ene-1-carboxylic acid has also been shown to have antibacterial and antifungal properties. In addition, 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methylcyclohex-3-ene-1-carboxylic acid in lab experiments is its ability to inhibit enzyme activity. This can be useful in the study of enzyme mechanisms and the development of new drugs. However, 5-Methylcyclohex-3-ene-1-carboxylic acid may have limitations in certain experiments due to its potential toxicity and instability.
Orientations Futures
There are several future directions for the study of 5-Methylcyclohex-3-ene-1-carboxylic acid. One direction is the development of new drugs based on the structure of 5-Methylcyclohex-3-ene-1-carboxylic acid. Another direction is the study of the mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid and its interaction with enzymes. Additionally, the antibacterial, antifungal, and anti-inflammatory properties of 5-Methylcyclohex-3-ene-1-carboxylic acid may be further explored for potential therapeutic applications.
Méthodes De Synthèse
5-Methylcyclohex-3-ene-1-carboxylic acid can be synthesized through several methods. One method involves the oxidation of 5-methylcyclohexene using potassium permanganate. Another method involves the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid using sodium hydroxide. 5-Methylcyclohex-3-ene-1-carboxylic acid can also be synthesized through the reaction of 2,3-dibromo-5-methylcyclohex-2-ene-1-carboxylic acid with sodium methoxide.
Applications De Recherche Scientifique
5-Methylcyclohex-3-ene-1-carboxylic acid is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is also used in the study of enzyme mechanisms and the development of new drugs. 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of certain enzymes, including ribonuclease A and carboxypeptidase B. This inhibition is thought to occur through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme.
Propriétés
Numéro CAS |
130422-89-8 |
|---|---|
Nom du produit |
5-Methylcyclohex-3-ene-1-carboxylic acid |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10) |
Clé InChI |
HKCPDPSBVNMCBM-UHFFFAOYSA-N |
SMILES |
CC1CC(CC=C1)C(=O)O |
SMILES canonique |
CC1CC(CC=C1)C(=O)O |
Synonymes |
3-Cyclohexene-1-carboxylic acid, 5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



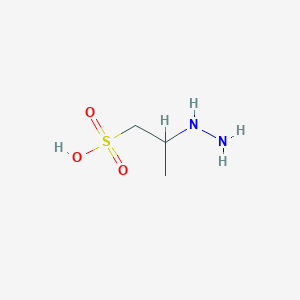
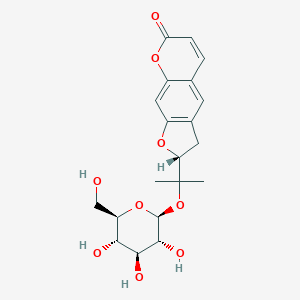
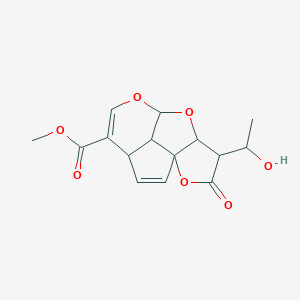
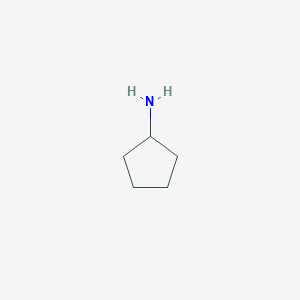
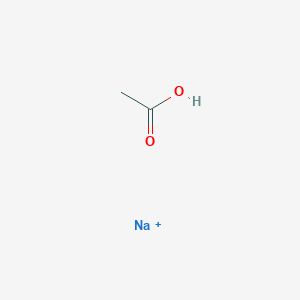
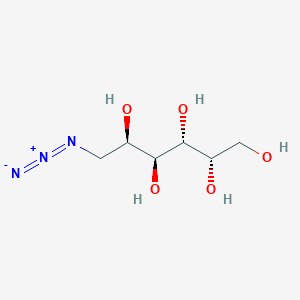
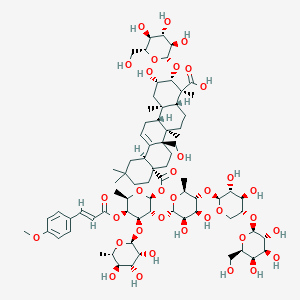
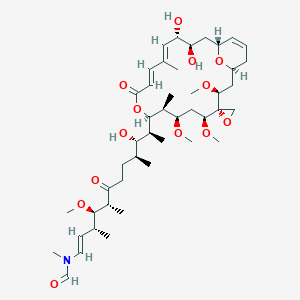
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
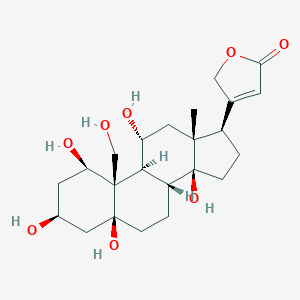
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
